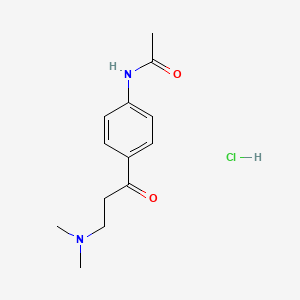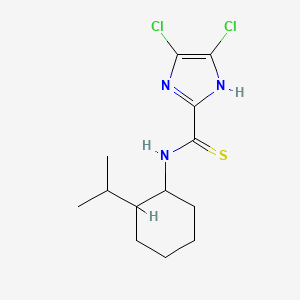
4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” involves specific synthetic routes and reaction conditions. For instance, the preparation method of a 7-alkylindole derivative, which might be related, involves using N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other conditions .
Industrial Production Methods: Industrial production methods for “this compound” are not explicitly detailed in the available sources. general practices in the industry involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds.
Scientific Research Applications
“4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It may be used as a precursor for synthesizing other compounds, as a reagent in chemical reactions, or as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” involves its interaction with specific molecular targets and pathways. While detailed information is not available, it is likely that the compound exerts its effects through binding to receptors or enzymes, modulating their activity, and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” include other indole derivatives and related chemical entities. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness: The uniqueness of “this compound” lies in its specific structure and the resulting properties. Compared to other similar compounds, it may have distinct reactivity, stability, and applications.
Properties
IUPAC Name |
4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N3S/c1-7(2)8-5-3-4-6-9(8)16-13(19)12-17-10(14)11(15)18-12/h7-9H,3-6H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYNSTGPOLPLHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCC1NC(=S)C2=NC(=C(N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCCCC1NC(=S)C2=NC(=C(N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
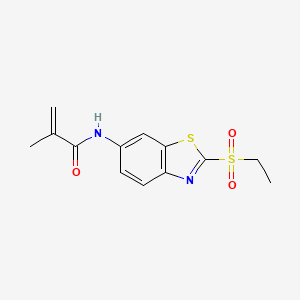
![3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041015.png)

![Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate](/img/structure/B8041029.png)
![ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate](/img/structure/B8041036.png)
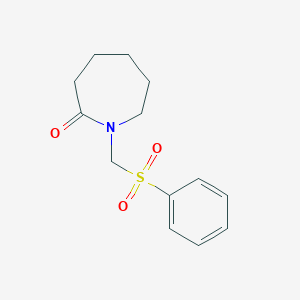
![6-Butylsulfanyl-11-methyl-3,5,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-4-amine](/img/structure/B8041062.png)
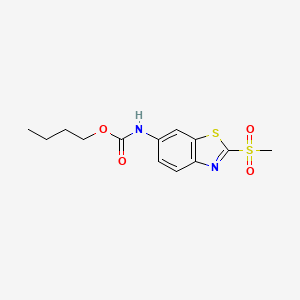
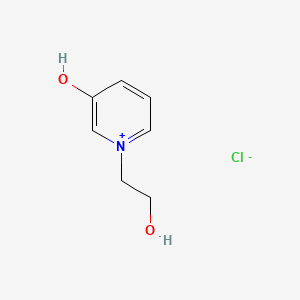
![N-ethyl-3-methyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]aniline](/img/structure/B8041093.png)
![ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate](/img/structure/B8041098.png)
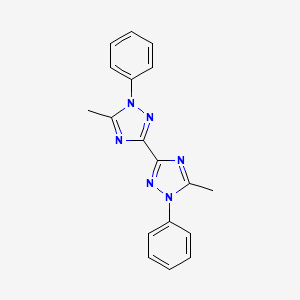
![methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041101.png)
